molecular formula C25H34N6O3 B11292024 N1-(2-morpholinoethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

N1-(2-morpholinoethyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No.: B11292024
M. Wt: 466.6 g/mol
InChI Key: XWWPBECXLUSUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a morpholine ring, a phenylpiperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways within the body. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE: Unique due to its combination of morpholine, phenylpiperazine, and pyridine moieties.

    N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but lacks the phenylpiperazine and pyridine rings.

    1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone: Contains a morpholine ring but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of N-[2-(MORPHOLIN-4-YL)ETHYL]-N’-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide

InChI

InChI=1S/C25H34N6O3/c32-24(27-9-10-29-15-17-34-18-16-29)25(33)28-20-23(21-5-4-8-26-19-21)31-13-11-30(12-14-31)22-6-2-1-3-7-22/h1-8,19,23H,9-18,20H2,(H,27,32)(H,28,33)

InChI Key

XWWPBECXLUSUIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.